3-(Piperazine-1-carbonyl)aniline
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Overview
Description
3-(Piperazine-1-carbonyl)aniline is a compound that features a piperazine ring attached to an aniline moiety through a carbonyl group
Mechanism of Action
Target of Action
For instance, it is used as an anthelmintic agent, acting by paralyzing parasites, which allows the host body to easily remove or expel the invading organism . Piperazine derivatives have also been associated with antidepressant activity .
Mode of Action
It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives have been associated with anticancer activity, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Piperazine and its derivatives are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . More detailed studies would be needed to fully understand the ADME properties of 3-(Piperazine-1-carbonyl)aniline.
Result of Action
Piperazine derivatives have been associated with various biological activities, including anticancer , antidepressant , and anthelmintic effects .
Biochemical Analysis
Biochemical Properties
3-(Piperazine-1-carbonyl)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding interaction involves hydrogen bonds and van der Waals forces, stabilizing the enzyme-inhibitor complex. Additionally, this compound can modulate enzyme activity by inducing conformational changes in the enzyme structure, leading to altered catalytic efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazine-1-carbonyl)aniline can be achieved through various methods. One common approach involves the acylation of piperazine with an appropriate aniline derivative. For instance, the reaction of piperazine with 3-nitrobenzoyl chloride followed by reduction of the nitro group can yield this compound . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Piperazine-1-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic amine with various pharmaceutical applications.
Aniline: An aromatic amine used in the synthesis of dyes and other chemicals.
N-Phenylpiperazine: A compound structurally similar to 3-(Piperazine-1-carbonyl)aniline, used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-aminophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYVPSDPBBQRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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